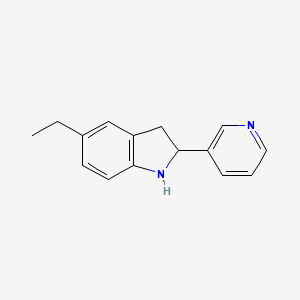
(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative featuring a pyrimidine ring substituted with a piperazinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with suitable aldehydes or ketones.
Introduction of the Piperazinone Moiety: The piperazinone group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the pyrimidine ring.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazinone group, resulting in reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the piperazinone moiety.
Reduction Products: Reduced forms of the pyrimidine ring or piperazinone group.
Substitution Products: New carbon-carbon bonded compounds formed via Suzuki-Miyaura coupling.
科学研究应用
Chemistry:
Catalysis: The boronic acid group makes this compound useful in catalytic processes, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
相似化合物的比较
- (5-(3-Oxopiperazin-1-yl)pyrimidin-4-yl)boronic acid
- (5-(3-Oxopiperazin-1-yl)pyrimidin-5-yl)boronic acid
Uniqueness:
- Structural Features: The specific positioning of the boronic acid group and the piperazinone moiety in (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid provides unique reactivity and interaction profiles compared to its analogs.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic applications.
属性
分子式 |
C8H11BN4O3 |
|---|---|
分子量 |
222.01 g/mol |
IUPAC 名称 |
[5-(3-oxopiperazin-1-yl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H11BN4O3/c14-7-5-13(2-1-10-7)6-3-11-8(9(15)16)12-4-6/h3-4,15-16H,1-2,5H2,(H,10,14) |
InChI 键 |
RBLOBEGVSHSQNG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=C(C=N1)N2CCNC(=O)C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)

![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)

![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)

